

Application of 1-Hexen-3-OL in Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: 1-Hexen-3-OL

Cat. No.: B1581649

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Application Note ID: FN-2025-001

Compound: **1-Hexen-3-OL**

CAS Number: 4798-44-1

Molecular Formula: C₆H₁₂O

Primary Applications: Flavoring Agent, Fragrance Ingredient

Introduction

1-Hexen-3-OL is a secondary, unsaturated alcohol that serves as a versatile ingredient in the flavor and fragrance industries.[1][2] It is recognized for its potent and distinct organoleptic profile, characterized by fresh, green, leafy, and ethereal notes, often with fruity and vegetable-like nuances such as cucumber.[2][3] This compound is found naturally in a variety of plants and is a key contributor to the characteristic aroma of freshly cut grass, alongside its isomer (Z)-3-hexen-1-ol, also known as leaf alcohol.[4][5] Its unique sensory properties make it valuable for imparting naturalness and lift to a wide range of commercial products.

Organoleptic Profile

1-Hexen-3-OL possesses a complex and impactful aroma and flavor profile. Due to its high odor strength, it is recommended to be evaluated in a diluted solution (typically 10% or less).[3] The chirality of the molecule influences its perceived scent; the (R)-enantiomer is described as

having top impact, with acidic and meaty notes, while the (S)-enantiomer is characterized as more metallic, green, and earthy.[6]

- Odor Type: Ethereal, green, rummy, leafy, with vegetable and fruity undertones.[2][3]
- Flavor Type: Green, with nuances that can be applied to enhance fruit flavors like banana, strawberry, and rum.[3]
- Substantivity: The odor can last for over four hours on a smelling strip.[3]

Applications in Fragrance Chemistry

In perfumery, **1-Hexen-3-OL** is primarily used as a top note modifier to introduce a fresh, green, and natural character.[1][3] Its ethereal quality provides lift and diffusion to fragrance compositions.

- Key Functions:
 - Imparts fresh, green, and leafy top notes.[2]
 - Enhances the natural character of floral accords (e.g., muguet, lilac), citrus, and herbal fragrances.[2][5]
 - Acts as a bridge between different fragrance families, connecting citrus, herbal, and floral elements.[2]
- Recommended Usage Levels:
 - Up to 0.5% in the final fragrance concentrate.[3]

Applications in Flavor Chemistry

1-Hexen-3-OL is a widely used flavoring substance, valued for its ability to create fresh and authentic fruit and vegetable profiles.[1] The growing consumer demand for natural and clean-label products has increased its importance in the food and beverage industry.[1]

- Key Functions:

- Provides a crisp, green note to fruit flavors such as apple, pear, and melon.[\[2\]](#)
- Used to formulate flavors for beverages, dairy products, confectionery, and baked goods.
[\[1\]](#)[\[3\]](#)
- Enhances the perceived freshness in savory applications, including sauces and processed vegetables.[\[3\]](#)

Quantitative Data

The following tables summarize key quantitative data for **1-Hexen-3-OL**, including its physical properties and typical usage levels in various food categories.

Table 1: Physicochemical Properties of **1-Hexen-3-OL**

Property	Value	Unit	Reference
Molecular Weight	100.16	g/mol	[2] [7]
Boiling Point	133.5 - 134.0	°C (at 760 mmHg)	[3]
Flash Point	33.89	°C	[3]
Specific Gravity	0.830 - 0.836	@ 25°C	[3]
Refractive Index	1.425 - 1.431	@ 20°C	[3]
Vapor Pressure	~3.6	mmHg @ 25°C	[3]
Water Solubility	25,200	mg/L @ 25°C	[3]
logP (o/w)	1.5	(est.)	[3]

Table 2: Recommended Usage Levels of **1-Hexen-3-OL** in Food Categories

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)	Reference
Non-alcoholic Beverages	3.0	25.0	[3]
Alcoholic Beverages	4.0	50.0	[3]
Dairy Products	5.0	35.0	[3]
Edible Ices	3.0	50.0	[3]
Confectionery	4.0	50.0	[3]
Bakery Wares	5.0	50.0	[3]
Processed Vegetables	7.0	35.0	[3]
Meat Products	2.0	10.0	[3]
Soups and Sauces	5.0	25.0	[3]
Ready-to-eat Savories	5.0	100.0	[3]

Experimental Protocols

Protocol 1: Sensory Evaluation of 1-Hexen-3-OL

Objective: To characterize the odor profile of **1-Hexen-3-OL** and determine its detection threshold using a trained sensory panel.

Methodology: This protocol is based on standard descriptive analysis and threshold testing techniques.[8][9]

1. Panelist Selection and Training:

- Select 10-15 panelists based on their ability to detect and describe basic aromas.
- Train panelists to identify and rate the intensity of "green," "ethereal," "fruity," and "leafy" aroma attributes using reference standards.

2. Sample Preparation:

- Prepare a stock solution of 1% **1-Hexen-3-OL** in an odorless, non-polar solvent like mineral oil or dipropylene glycol (DPG).
- For odor profiling, dip standard fragrance blotters (smelling strips) approximately 1 cm into the 1% solution.^[8] Allow the solvent to evaporate for 30 seconds before evaluation.
- For threshold testing, prepare a series of dilutions in deodorized water or air, depending on the desired threshold type (e.g., aqueous or vapor phase).

3. Evaluation Procedure (Descriptive Analysis):

- Present the coded blotters to panelists in a well-ventilated, odor-free sensory lab.^[10]
- Panelists will smell the blotter and rate the intensity of the pre-defined aroma attributes (green, ethereal, etc.) on a labeled magnitude scale (e.g., 0-10).^[11]
- Panelists should also provide any additional descriptors that come to mind.
- The evaluation should be repeated at time intervals (e.g., 5 min, 30 min, 1 hour, 4 hours) to assess the evolution of the scent.

4. Data Analysis:

- Calculate the mean intensity ratings for each attribute at each time point.
- Compile a list of all descriptors generated by the panel to create a comprehensive odor profile.

Protocol 2: Characterization by Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific aroma-active region of **1-Hexen-3-OL** in a complex mixture and characterize its odor quality. GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.^{[12][13][14]}

1. Instrumentation:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- The GC effluent is split between the detector (FID/MS) and a heated sniffing port (olfactometry detection port, ODP).^[13]
- Use a non-polar or medium-polarity capillary column suitable for volatile compound analysis.

2. Sample Preparation:

- Prepare a dilute solution of the sample containing **1-Hexen-3-OL** (e.g., a flavor extract, a fragrance compound) in an appropriate solvent (e.g., dichloromethane). The concentration should be optimized to avoid detector saturation and panelist fatigue.

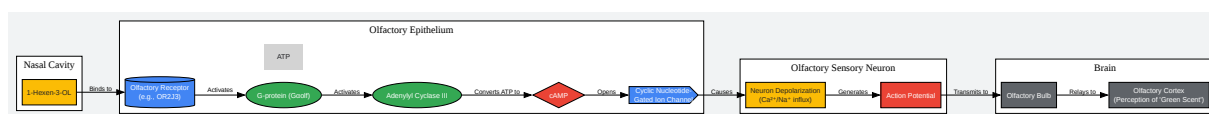
3. GC-O Analysis:

- Inject the sample into the GC.
- A trained assessor (or panel of assessors, sequentially) sniffs the effluent from the ODP.[15]
- The assessor records the retention time, duration, intensity, and a qualitative description of any odor detected.
- Simultaneously, the GC-FID/MS system records the chemical data.[10]

4. Data Analysis:

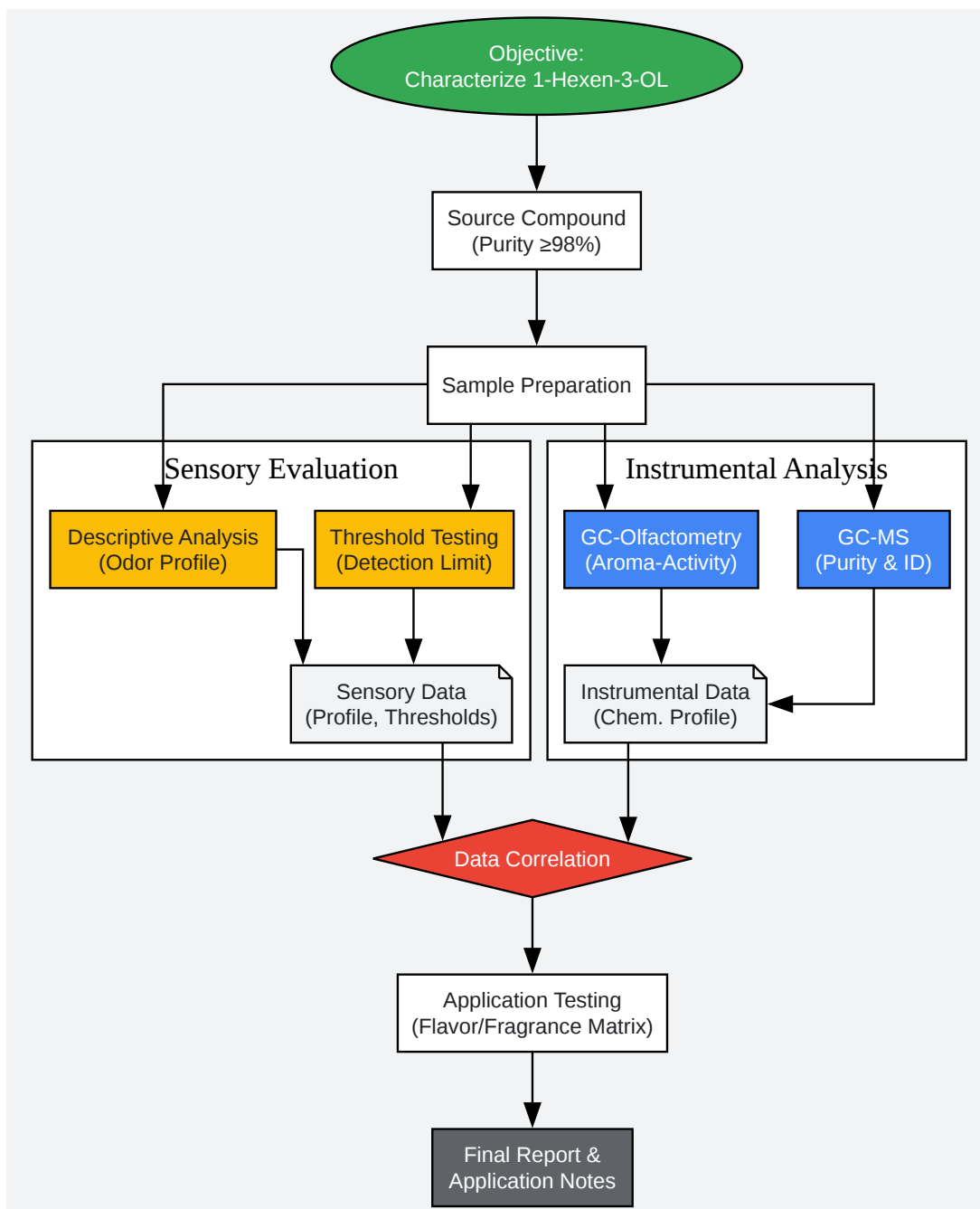
- Align the olfactometry data (retention times and odor descriptors) with the chromatogram from the FID/MS.
- Confirm the peak corresponding to **1-Hexen-3-OL** by comparing its retention index and mass spectrum with a known standard.
- The resulting "aromagram" will show which compounds in the mixture are odor-active and will confirm the specific "green, ethereal" scent associated with the **1-Hexen-3-OL** peak.[16]

Visualizations



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Caption: Simplified olfactory signal transduction pathway for **1-Hexen-3-OL**.



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Caption: Integrated workflow for the evaluation of **1-Hexen-3-OL**.

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